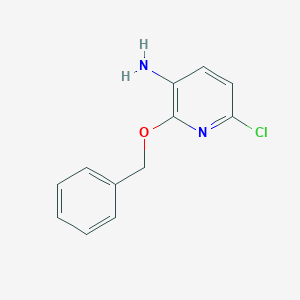

2-(Benzyloxy)-6-chloropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-11-7-6-10(14)12(15-11)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRWYEULTQNSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 6 Chloropyridin 3 Amine and Its Crucial Precursors

Strategies for the Pyridine (B92270) Core Synthesis and Halogenation

The foundation for the synthesis of 2-(benzyloxy)-6-chloropyridin-3-amine lies in the preparation of a correctly substituted dichloropyridine precursor. This typically begins with the synthesis of 2,6-dichloropyridine (B45657), which then undergoes further functionalization to introduce the required amino group.

Preparation of 6-Chloropyridin-3-amine Derivatives

A crucial intermediate for the final product is 2,6-dichloropyridin-3-amine. The synthesis of this precursor is generally accomplished through a nitration-reduction sequence starting from 2,6-dichloropyridine.

The nitration of 2,6-dichloropyridine is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid or oleum. google.comgoogle.com This electrophilic aromatic substitution introduces a nitro group at the C-3 position, yielding 2,6-dichloro-3-nitropyridine. The reaction conditions, such as temperature and the ratio of nitrating agents, are controlled to optimize the yield and minimize by-products. google.comgoogle.com Subsequent reduction of the nitro group to an amine is a standard transformation, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl), to afford 2,6-dichloropyridin-3-amine.

Another relevant derivative is 2-amino-6-chloropyridine (B103851). Its synthesis from 2,6-dichloropyridine can be achieved through several routes. One method involves direct nucleophilic substitution with ammonia (B1221849) at high temperatures (around 200 °C) and pressures. A more common laboratory-scale synthesis involves reacting 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine. This intermediate is then reduced to 2-amino-6-chloropyridine using agents like Raney Nickel with hydrazine or through catalytic hydrogenation.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 2,6-Dichloropyridine | 1. HNO₃/H₂SO₄ or Oleum2. Reducing Agent (e.g., Fe/HCl) | 1. 65-134 °C2. Standard reduction conditions | 2,6-Dichloropyridin-3-amine | N/A |

| 2,6-Dichloropyridine | Hydrazine hydrate (80%) | Reflux, 45 min | 2-Hydrazino-6-chloropyridine | 84.6 |

| 2-Hydrazino-6-chloropyridine | Raney Nickel, Hydrazine hydrate | 90 °C, 20 min | 2-Amino-6-chloropyridine | 65 |

Synthesis of 2,6-Dichloropyridine as a Precursor

The common starting material for these syntheses, 2,6-dichloropyridine, is itself an important industrial chemical. It is primarily produced through the high-temperature chlorination of pyridine. This reaction can proceed in the liquid or gas phase. A more controlled approach involves the liquid-phase chlorination of 2-chloropyridine (B119429), which is the initial product of pyridine chlorination. google.com This subsequent chlorination is often performed at elevated temperatures (above 160 °C) and can be carried out with or without a catalyst. google.com Photoinitiation using visible light is also employed to facilitate the reaction between 2-chloropyridine and chlorine gas.

| Starting Material | Reagent | Conditions | Product | Selectivity/Yield |

| Pyridine | Chlorine (Cl₂) | High Temperature | 2-Chloropyridine & 2,6-Dichloropyridine | Mixture |

| 2-Chloropyridine | Chlorine (Cl₂) | Liquid phase, >160 °C, no catalyst | 2,6-Dichloropyridine | High Selectivity |

| 2-Chloropyridine | Chlorine (Cl₂) | 160-190 °C, Photoinitiation | 2,6-Dichloropyridine | High Conversion |

Introduction of the Benzyloxy Group via Etherification Reactions

With the 2,6-dichloropyridin-3-amine precursor in hand, the next critical phase is the regioselective introduction of the benzyloxy group at the C-2 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution of Halopyridines with Benzyl (B1604629) Alcohol

The SNAr reaction is a powerful method for functionalizing electron-deficient aromatic rings, such as dichloropyridines. In this step, the precursor 2,6-dichloropyridin-3-amine is treated with a benzyl alkoxide, typically sodium or potassium benzylate, which is generated in situ by reacting benzyl alcohol with a strong base like sodium hydride (NaH). The alkoxide acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom and displacing it.

The pyridine ring is inherently electron-deficient, and the two chlorine atoms further withdraw electron density, making the ring susceptible to nucleophilic attack. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the ring and substituents. Aromatization is restored upon the expulsion of the chloride leaving group.

Utilization of Benzyloxypyridine Reagents for Benzylic Ether Formation

An alternative conceptual approach to forming the benzylic ether bond is the Williamson ether synthesis. This classic method involves the reaction of an alkoxide with an organohalide. In this context, it would require the synthesis of a 2-hydroxy-6-chloropyridin-3-amine intermediate. This hydroxypyridine could then be deprotonated with a base to form the corresponding pyridin-2-olate, which would subsequently act as a nucleophile, displacing the halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.

While the Williamson ether synthesis is a fundamental and versatile reaction, its application here depends on the accessibility of the required 2-hydroxypyridine (B17775) precursor. The SNAr approach starting from the dichlorinated precursor is often more direct. Another strategy involves the use of specialized benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to alcohols under mild, nearly neutral conditions, avoiding the need for strong bases.

Selective Introduction of Benzyloxy Functionality at the C-2 Position

A key challenge in the synthesis is achieving regioselectivity, ensuring the benzyloxy group substitutes the C-2 chlorine and not the C-6 chlorine. In 3-substituted 2,6-dichloropyridines, the reactivity of the two chlorine atoms is differentiated by the substituent at the C-3 position.

Research on the SNAr reactions of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides has shown that the reaction can be highly selective for the C-2 position (ortho to the substituent). This ortho-selectivity is attributed to the coordination of the alkali metal counter-ion (e.g., Na⁺ or Li⁺) of the alkoxide with the 3-substituent (in this case, the amino group). This chelation effect forms a cyclic, six-membered transition state, which preferentially delivers the nucleophile to the adjacent C-2 position. The choice of a non-polar, aprotic solvent can further enhance this selectivity by promoting the ion-pairing and coordination necessary for the directed substitution. This directed mechanism is crucial for the successful synthesis of this compound.

Introduction of the Amino Group

The introduction of an amino group at the C-3 position of a 2-benzyloxy-6-chloropyridine scaffold is a critical step. The precursor for this transformation is typically a dihalogenated pyridine, such as 2-(benzyloxy)-3,6-dichloropyridine. The challenge lies in achieving regioselective amination at the C-3 position while the C-6 chloro substituent remains intact.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction has been extensively developed to allow the amination of a wide range of aryl and heteroaryl halides, including electron-deficient chloropyridines. wikipedia.orglibretexts.orgrug.nl The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

Achieving high regioselectivity in the amination of dihalopyridines is a well-documented challenge. The outcome is governed by the electronic and steric environment of the carbon-halogen bonds. In a molecule like 2,4-dichloropyridine, Buchwald-Hartwig amination can be directed to occur with high selectivity at the C-2 position over the C-4 position. researchgate.netresearchgate.net This selectivity is attributed to the higher reactivity of the C-2 position in the oxidative addition step. Applying this principle to a precursor like 2-(benzyloxy)-3,6-dichloropyridine, the relative reactivity of the C-3 and C-6 positions would determine the site of amination. The selection of the appropriate catalyst system, particularly the ligand, is paramount in controlling this selectivity and achieving high yields. Sterically hindered and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. researchgate.net

Ammonia itself is a challenging coupling partner due to its strong binding to palladium, but various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, can be used, followed by hydrolysis to furnish the primary amine. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical conditions for Buchwald-Hartwig amination on related chloropyridine substrates.

| Substrate | Amine Source | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 95 (at C-2) | researchgate.netresearchgate.net |

| 3-Bromopyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 85 | wikipedia.org |

| Aryl Chloride | Primary Alkylamine | [Pd(cinnamyl)Cl]₂ | NHC Ligand | NaOtBu | Dioxane | RT | High | researchgate.net |

While palladium-catalyzed methods are dominant, several alternative strategies exist for the amination of pyridine rings.

Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a nucleophile (e.g., ammonia or an amine) with an activated heteroaryl halide. The reaction is favored when the pyridine ring contains strong electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate. For polychloropyridines, SNAr reactions can be effective, but they often require harsh conditions such as high temperatures and pressures. researchgate.net The presence of the benzyloxy group at the C-2 position may not provide sufficient activation for a facile SNAr reaction at the C-3 position under mild conditions.

Copper-Catalyzed Amination (Ullmann Condensation): Historically, the Ullmann reaction was the primary method for aryl-amine bond formation, though it required high temperatures and stoichiometric amounts of copper. rug.nl Modern protocols use catalytic amounts of copper, often with ancillary ligands, allowing the reaction to proceed under milder conditions. nih.gov This method can be an effective alternative to palladium catalysis, particularly for certain substrate classes.

Amination via Pyridine N-Oxides: This strategy involves the initial oxidation of the pyridine nitrogen to form an N-oxide. This activation makes the C-2 and C-6 positions more susceptible to nucleophilic attack. While typically used for functionalizing the C-2 position, this approach highlights the principle of activating the pyridine ring for amination.

Ruthenium-Catalyzed η⁶-Coordination: A more recent strategy involves the activation of the pyridine ring through η⁶-coordination to a ruthenium complex. This coordination enhances the electrophilicity of the ring, enabling direct nucleophilic substitution of existing groups, including amino groups, under catalytic conditions. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The assembly of a multi-substituted molecule like this compound can be approached using either a convergent or a divergent synthetic strategy, each with distinct advantages.

Divergent Synthesis: A divergent approach begins with a common, centrally important intermediate that is sequentially modified to produce a variety of related final products. nih.gov In this context, a plausible divergent synthesis would start from 2,3,6-trichloropyridine. This precursor could be selectively functionalized in a stepwise manner. For example, one could first perform a regioselective substitution of the C-2 chlorine with benzyl alcohol, followed by a selective amination at the C-3 position. This strategy allows for the creation of a library of analogues by varying the alcohol or the amine source in the respective steps from a single starting material. researchgate.netnih.gov

Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are prepared independently and then combined in the final stages of the synthesis. acs.org This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence. For the target compound, a convergent route could involve a multi-component reaction where acyclic precursors are combined in a one-pot process to construct the fully substituted pyridine ring. organic-chemistry.orgresearchgate.netnih.gov For instance, a fragment containing the benzyloxy group could be condensed with another containing the chloro and amino functionalities to assemble the pyridine core. researchgate.net

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The success of synthesizing this compound, particularly via cross-coupling, hinges on the careful optimization of reaction parameters to maximize yield and regioselectivity.

The choice of catalyst is the most critical factor in a Buchwald-Hartwig amination. The system comprises a metal precursor and a supporting ligand.

Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). While Pd(II) sources are often used, they must be reduced in situ to the active Pd(0) species. libretexts.org Precatalysts offer improved stability and reliability by ensuring the efficient generation of the active catalytic species.

Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like electron-deficient heteroaryl chlorides, the ligand must be both electron-rich and sterically bulky. nih.gov

Bulky Monodentate Phosphines: Ligands from the Buchwald group (e.g., XPhos, tBuXPhos, BrettPhos) and the Hartwig group are highly effective. Their steric bulk promotes the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step, and facilitates the final reductive elimination. researchgate.netnih.gov

Bidentate Phosphine Ligands: Ligands such as BINAP and DtBPF can prevent the formation of unreactive palladium dimers and are effective for certain substrate classes. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They can serve as highly effective ligands in amination reactions, sometimes offering superior activity and stability compared to phosphines, especially at lower catalyst loadings. researchgate.net

The following table compares various catalyst systems used in the amination of aryl chlorides.

| Catalyst System (Pd Source + Ligand) | Substrate Class | Key Advantages | Reference |

|---|---|---|---|

| Pd₂(dba)₃ + XPhos | Aryl/Heteroaryl Chlorides | Broad scope, high efficiency for chloropyridines. | researchgate.netresearchgate.net |

| Pd(OAc)₂ + tBuBrettPhos | Aryl Halides + Primary Amines | Specifically designed for coupling with primary amines. | nih.gov |

| [Pd(allyl)Cl]₂ + TrixiePhos/XPhos | Aryl Bromides + Heterocyclic Amines | High conversion rates, good performance in non-polar solvents. | acs.org |

| Pd Precatalyst + BippyPhos | Heteroaryl Chlorides + Aliphatic Amines | Effective for challenging heteroaryl substrates. | nih.gov |

| [Pd(cinnamyl)Cl]₂ + NHC Ligand | Aryl Chlorides + Primary/Secondary Amines | High activity at room temperature, unprecedented scope. | researchgate.net |

Temperature: Reaction temperature significantly influences the rate of reaction. While early generation catalyst systems required high temperatures (80-110 °C), the development of more active, sterically hindered ligands has enabled many aminations to be performed at or slightly above room temperature. researchgate.netnih.gov However, for less reactive substrates like aryl chlorides, elevated temperatures may still be necessary to achieve reasonable reaction times. Careful temperature control is required to balance reaction rate with catalyst decomposition, which can occur at higher temperatures.

Microwave-Assisted Synthesis and Phase-Transfer Catalysis

Advanced synthetic methodologies, such as microwave-assisted synthesis and phase-transfer catalysis, have emerged as powerful tools in organic chemistry to enhance reaction efficiency, reduce reaction times, and improve product yields. These techniques are particularly valuable in the synthesis of complex heterocyclic molecules like this compound and its precursors, offering significant advantages over conventional heating methods. nih.govmdpi.com

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection and often results in uneven temperature distribution, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. asianpubs.org This accelerated energy transfer can dramatically shorten reaction times from hours to mere minutes and often leads to higher yields and cleaner reaction profiles with fewer byproducts. nih.govasianpubs.org For instance, syntheses of various substituted pyridine and benzimidazole (B57391) derivatives have demonstrated significant rate enhancements and yield improvements when conducted under microwave irradiation compared to traditional methods. mdpi.comasianpubs.org

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. ijirset.combiomedres.us This is particularly relevant in the synthesis of substituted pyridines, where an organic-soluble substrate may need to react with an aqueous-soluble reagent, such as an inorganic base. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reactant from the aqueous or solid phase into the organic phase where the reaction can occur. ijirset.comptfarm.pl This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to faster reactions and higher conversions. acsgcipr.org The effectiveness of a PTC process can be influenced by several factors, including the structure of the catalyst, the solvent, temperature, and stirring speed. biomedres.us

The combination of microwave irradiation and phase-transfer catalysis can be particularly effective. In this dual approach, the PTC facilitates the interaction of reactants across phase boundaries, while microwave heating accelerates the rate of the reaction itself. This synergistic combination has been successfully applied to a variety of organic transformations, including N-alkylation and substitution reactions on heterocyclic rings. asianpubs.org For example, the synthesis of benzotriazole (B28993) derivatives using potassium carbonate as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst was significantly accelerated under solvent-free microwave irradiation. asianpubs.org

While specific documented examples for the synthesis of this compound using these combined methods are not prevalent in the reviewed literature, the principles can be applied to its key synthetic steps. For example, the benzylation of a hydroxyl group on a pyridine ring, a crucial step in forming the benzyloxy moiety, could be efficiently carried out in a biphasic system (e.g., toluene/water) using a base like sodium hydroxide (B78521) and a suitable phase-transfer catalyst under microwave heating. This approach would likely offer a greener, faster, and more efficient alternative to traditional methods.

Research Findings:

The application of these advanced techniques in related syntheses provides a strong basis for their utility in preparing this compound.

Microwave-Assisted Reactions: Studies on various heterocyclic compounds show that microwave-assisted synthesis consistently outperforms conventional heating. For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and carboxylic acids using a catalyst was achieved in minutes with yields up to 98% under microwave irradiation, whereas conventional methods required significantly longer reaction times for lower yields. asianpubs.org Similarly, reactions to form substituted pyridines via cycloaddition have been completed in minutes with high yields under microwave conditions, a significant improvement over conventional heating which often requires many hours. mdpi.com

Phase-Transfer Catalysis: PTC is widely employed in industrial processes for its efficiency and cost-effectiveness. phasetransfer.com It is particularly useful for nucleophilic substitution reactions on chloro-substituted aromatic rings. The choice of catalyst is crucial; lipophilic quaternary ammonium salts with a higher number of carbon atoms (e.g., tetrabutylammonium salts) are often effective in promoting reactions in the organic phase. acsgcipr.org The catalyst facilitates the transfer of anions, such as hydroxides or alkoxides, to react with the substrate, enhancing reactivity and minimizing side reactions like dehydrohalogenation. phasetransfer.com

The following tables summarize typical catalysts used in PTC and a comparative analysis of reaction conditions for a representative nucleophilic substitution reaction.

Table 1: Common Phase-Transfer Catalysts

| Catalyst Type | Example Compound | Abbreviation | Typical Applications |

|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | TBAB | Nucleophilic substitution, Alkylation |

| Quaternary Ammonium Salt | Benzyltriethylammonium Chloride | BTEAC | Dichlorocarbene generation, Alkylation |

| Quaternary Ammonium Salt | Aliquat 336 (Tricaprylmethylammonium chloride) | - | Alkylation, Oxidation |

| Crown Ether | 18-Crown-6 | - | Anion activation (e.g., fluoride) |

Table 2: Illustrative Comparison of Synthetic Methods for Nucleophilic Aromatic Substitution

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Oil bath / Heating mantle | Microwave Irradiation |

| Reaction Time | 4 - 24 hours | 5 - 30 minutes |

| Typical Temperature | 80 - 150 °C | 100 - 200 °C |

| Solvent | High-boiling point solvents (e.g., DMF, DMSO) | Can often use lower-boiling point solvents or be solvent-free |

| Yield | Moderate to Good | Good to Excellent |

| Byproducts | Often higher due to prolonged heating | Often lower, leading to cleaner reactions |

Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy 6 Chloropyridin 3 Amine

Reactions Involving the Primary Amine Functionality at C-3

The primary amine at the C-3 position of the pyridine (B92270) ring is a key nucleophilic center, enabling a wide range of functionalization reactions. Its reactivity is modulated by the electronic effects of the adjacent benzyloxy group and the chloro atom on the heterocyclic core.

Amidation and Alkylation Reactions for Functionalization

The nucleophilic nature of the primary amine at C-3 allows for standard amidation and alkylation reactions, providing pathways to a diverse array of derivatives.

Amidation: The reaction of 2-(benzyloxy)-6-chloropyridin-3-amine with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions yields the corresponding amides. These reactions are fundamental in medicinal chemistry for introducing varied substituents. For instance, organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines, showcasing a modern approach to amide bond formation. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aminopyridines suggests that these transformations are feasible and provide a route to compounds with potential biological activity. ucl.ac.uk

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is a common method for introducing alkyl groups. researchgate.net This approach offers a mild and effective way to synthesize N-monoalkylated aminopyridines. researchgate.net Another strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation process to selectively produce secondary amines. chemrxiv.orgacs.org For example, N-(benzyl)-3-amino-4-chloropyridine has been synthesized, demonstrating the viability of introducing alkyl groups onto the amino functionality of a substituted aminopyridine. nih.gov

Below is a table summarizing typical conditions for these functionalization reactions based on analogous aminopyridine chemistry.

| Reaction Type | Reagent/Catalyst | Conditions | Product Type |

| Amidation | Carboxylic Acid / Coupling Agent | Varies (e.g., DCC, EDC) | N-(pyridin-3-yl)amide |

| Amidation | Acid Chloride / Base | Anhydrous solvent, base (e.g., Pyridine, Et3N) | N-(pyridin-3-yl)amide |

| Reductive Amination | Aldehyde or Ketone / NaBH4 | THF or similar solvent, mild conditions | N-alkyl-pyridin-3-amine |

| N-Arylation | Aryl Boronic Acid / CuF2 | Chan-Lam cross-coupling conditions | N-aryl-pyridin-3-amine |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., imidazopyridines, triazoles)

The 3-amino group, often in conjunction with the substituent at C-2, is a pivotal functionality for the construction of fused heterocyclic systems. These reactions significantly expand the molecular complexity and are crucial for synthesizing compounds of pharmaceutical interest.

Imidazopyridines: The synthesis of imidazo[4,5-b]pyridines, which are structurally analogous to purines, often starts from 2,3-diaminopyridine (B105623) derivatives. nih.gov In the case of this compound, the benzyloxy group at C-2 would first need to be converted into an amino group or another suitable functionality to facilitate cyclization. However, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a direct route to imidazo[4,5-b]pyridines by coupling with primary amides, followed by in situ cyclization. organic-chemistry.org This method offers a regioselective pathway to these important scaffolds. organic-chemistry.orgresearchgate.net DMSO-mediated cyclization in the presence of sodium metabisulfite (B1197395) is another effective method for preparing imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes. mdpi.com

Triazoles: The primary amine can be converted into an azide (B81097) group, which is a key precursor for the synthesis of triazoles via [3+2] cycloaddition reactions. The amine is first diazotized, and the resulting diazonium salt is then treated with an azide source (e.g., sodium azide) to yield the corresponding 3-azidopyridine (B1254633) derivative. This intermediate can then undergo cycloaddition with alkynes, a reaction often catalyzed by copper(I) (the "click" reaction), to form 1,2,3-triazoles. This versatile reaction allows for the introduction of a wide variety of substituents onto the triazole ring. beilstein-journals.org

Azo Coupling and Diazotization Reactions

The primary aromatic amine at C-3 can undergo diazotization, a reaction that converts it into a highly versatile diazonium salt intermediate. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net

The reactivity of aminopyridines in diazotization can differ from that of anilines due to the electronic effects of the ring nitrogen. google.com Pyridine-3-diazonium salts are generally more stable than their 2- or 4-isomers and can be isolated under anhydrous conditions. google.comkoreascience.kr

Once formed, the pyridine-3-diazonium salt of the title compound can participate in several transformations:

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (such as phenols or anilines) in azo coupling reactions to form highly colored azo compounds. This reaction is fundamental to the synthesis of azo dyes. researchgate.netresearchgate.net

Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups, providing a powerful tool for further functionalization of the pyridine ring.

Dediazotization: The diazonium group can be replaced by a hydrogen atom, which can be useful in multi-step syntheses.

A study on the diazotization of 3-aminopyridine (B143674) reported its coupling with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to yield pyridinylhydrazone derivatives, which could be further cyclized. researchgate.net

Reactivity of the Benzyloxy Group at C-2

The benzyloxy group at the C-2 position primarily serves as a protecting group for the corresponding pyridone or pyridinol tautomer. Its cleavage is a common synthetic step, and the benzylic moiety itself can also undergo oxidative transformations.

Deprotection and Cleavage of the Benzyl (B1604629) Ether

The removal of the benzyl group (debenzylation) is a crucial step to unmask the hydroxyl or pyridone functionality at the C-2 position. Several methods are available, and the choice depends on the presence of other functional groups in the molecule. semanticscholar.org

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. nih.govacs.org The products are the deprotected pyridinol/pyridone and toluene. organic-chemistry.org A key consideration for this compound is the potential for concurrent reduction of the chloro group (hydrodechlorination). nacatsoc.org Careful selection of the catalyst and reaction conditions is necessary to achieve selective debenzylation. nacatsoc.org Using solvents like trifluoroethanol can sometimes influence the outcome of the hydrogenation. researchgate.net

Acid-Catalyzed Cleavage: Strong acids, such as HBr or BCl₃, can cleave benzyl ethers. organic-chemistry.org The boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is a particularly mild and selective reagent that can tolerate a wide range of other functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. A prominent reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov While this method is especially facile for p-methoxybenzyl (PMB) ethers, it can also be applied to simple benzyl ethers, often facilitated by photoirradiation under visible light. nih.govacs.orgacs.orgnih.gov This method offers an alternative under non-reductive conditions, which is advantageous when reducible groups are present. chemrxiv.orgresearchgate.net

The following table compares common debenzylation methods.

| Method | Reagents | Typical Conditions | Advantages | Potential Issues for Substrate |

| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm H₂, solvent (EtOH, EtOAc) | Clean, high yield, readily available | Potential for hydrodechlorination at C-6. nacatsoc.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | CH₂Cl₂, low temperature | Mild, high functional group tolerance. organic-chemistry.org | Requires stoichiometric reagent, workup. |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, often with photoirradiation | Orthogonal to reductive methods. acs.orgacs.org | Potential for oxidation of other groups. |

Oxidative Transformations of the Benzylic Moiety

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, which can lead to the formation of a carbonyl group. mdpi.com This represents an alternative transformation pathway for this functionality, distinct from simple cleavage.

The oxidation of the benzylic methylene group in the 2-(benzyloxy) substituent would initially yield the corresponding benzoyl ester: 2-(benzoyloxy)-6-chloropyridin-3-amine. This transformation can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, although modern methods often employ catalytic systems with molecular oxygen as the terminal oxidant for greener chemistry. mdpi.com

The selective oxidation of benzylic C-H bonds to form alcohols, and subsequently ketones or aldehydes, is a fundamental transformation in organic synthesis. acs.orgnih.gov While direct oxidation of the ether's benzylic position to a ketone is not standard, oxidation to the corresponding ester is a known pathway. organic-chemistry.org This ester can then be hydrolyzed under basic conditions to yield the 2-hydroxypyridine (B17775) derivative and benzoic acid. This two-step process serves as an alternative to direct debenzylation, particularly when other methods are incompatible with the substrate. organic-chemistry.org Various reagents, including N-heterocycle-stabilized iodanes, have been developed for the mild oxidation of benzylic alcohols to carbonyls, highlighting the ongoing interest in such transformations. nih.govbeilstein-journals.org

Rearrangement Reactions Involving the Benzyloxy Group

While the benzyloxy group is generally stable, under certain conditions it can participate in rearrangement reactions. One notable transformation is the arkat-usa.orgwikipedia.org O-to-C rearrangement. This type of reaction, often catalyzed by a chiral π–Cu(II) complex, can lead to the formation of highly functionalized β-naphthalenone derivatives with a quaternary carbon stereocenter. researchgate.net Although specific studies on this compound are not prevalent, the principle of such rearrangements is a key aspect of its potential reactivity. The reaction generally proceeds via a dearomatization strategy. researchgate.net

Deprotection of the benzyl group is a common transformation. Standard hydrogenolysis conditions, such as using palladium on carbon (Pd/C) in the presence of hydrogen gas, can be employed to cleave the benzyl ether and yield the corresponding pyridinol. researchgate.net Alternative methods for debenzylation under milder, chemoselective conditions include the use of lithium with a catalytic amount of naphthalene (B1677914) in THF at low temperatures or a combination of BCl3 and a cation scavenger like pentamethylbenzene. researchgate.net

Transformations at the Chlorine Atom at C-6

The chlorine atom at the C-6 position is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of the chlorine atom at C-6 of this compound makes it a suitable substrate for such reactions. thieme-connect.deuoanbar.edu.iq SNAr reactions on chloropyridines are well-documented and proceed through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgyoutube.com

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. thieme-connect.deresearchgate.net For instance, reactions with amines would yield the corresponding 6-aminopyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloropyridines This table is illustrative of typical SNAr reactions on chloropyridines and not specific to this compound.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Primary/Secondary Amines | 6-Aminopyridines | Heat, often in the presence of a base |

| Alkoxides (e.g., NaOMe) | 6-Alkoxypyridines | Corresponding alcohol, heat |

| Thiolates (e.g., NaSPh) | 6-(Arylthio)pyridines | Inert solvent, heat |

The chloro-substituent at C-6 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is widely used for the synthesis of arylalkynes and can be performed under mild conditions. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to be efficient, offering shorter reaction times and higher yields. arkat-usa.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction couples the aryl chloride with an organoboron species, such as a boronic acid, using a palladium catalyst and a base. wikipedia.orgresearchgate.net It is a versatile method for creating biaryl compounds. researchgate.netorganic-chemistry.orgresearchgate.net The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. wikipedia.org

Stille Coupling: In the Stille reaction, the coupling partner is an organotin compound (organostannane). wikipedia.org This reaction is also catalyzed by palladium and is known for its tolerance of a wide variety of functional groups. wikipedia.orgcaltech.edu The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table provides a general overview of the coupling reactions applicable to the C-6 chlorine of this compound.

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Suzuki | Organoboron Reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst, Base |

| Stille | Organostannane | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst |

In substituted pyridines, the relative reactivity of different leaving groups in SNAr reactions is a critical consideration. Generally, the reactivity of halogens follows the order F > Cl > Br > I. The high reactivity of fluoride (B91410) is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

When comparing the reactivity of a halogen to other activating groups, such as a nitro group, the nitro group is typically a much stronger activating group for SNAr. masterorganicchemistry.com Electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. youtube.comlibretexts.org The position of these activating groups is crucial; they are most effective when located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. libretexts.org In this compound, the benzyloxy and amine groups are electron-donating, which would deactivate the ring towards nucleophilic attack compared to a pyridine ring with electron-withdrawing substituents. nih.gov

Pyridine Ring Functionalization and Dearomatization Strategies

Beyond transformations at the existing substituents, the pyridine ring itself can be further functionalized.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the substituents can direct the deprotonation to a specific position on the pyridine ring. The amino group at C-3 and the benzyloxy group at C-2 are potential directing groups.

The process typically involves the use of a strong base, such as an organolithium reagent (e.g., n-BuLi) or a hindered lithium amide (e.g., LDA), to deprotonate a carbon atom adjacent to the directing group. The resulting organometallic intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a wide range of functional groups. uni-muenchen.de For example, quenching with an aldehyde would introduce a hydroxymethyl group, while reaction with iodine would introduce an iodo substituent. The regioselectivity of the metalation is influenced by the nature of the directing group, the base used, and the reaction conditions. uni-muenchen.denih.govresearcher.life

Table 3: Potential Electrophiles for Quenching Metallated Pyridine Intermediates This table illustrates potential functionalizations following regioselective metallation.

| Electrophile | Functional Group Introduced |

|---|---|

| I₂ | Iodo |

| CO₂ | Carboxylic Acid |

| DMF | Formyl (Aldehyde) |

| R-CHO | Hydroxyalkyl |

| TMSCl | Trimethylsilyl |

Hydrogenation, Hydroboration, and Hydrosilylation of the Pyridine Ring

The reduction of the pyridine ring in this compound can be achieved through several methods, including hydrogenation, hydroboration, and hydrosilylation. The presence of both electron-donating and electron-withdrawing groups, as well as a catalytically labile benzyloxy group, suggests that reaction conditions would need to be carefully selected to achieve desired outcomes.

Hydrogenation:

Catalytic hydrogenation of pyridines is a common method for the synthesis of piperidines. For this compound, this transformation would involve the reduction of the aromatic ring. However, the benzyloxy group is susceptible to hydrogenolysis. To preserve this group, specific catalysts and conditions are required. Additionally, the chlorine substituent may also be subject to hydrodechlorination.

Studies on the hydrogenation of substituted pyridines have shown that catalysts like Platinum(IV) oxide (PtO₂) in acidic media can be effective for the reduction of the pyridine ring. The choice of solvent and pressure are critical parameters to control the selectivity of the reaction.

Table 1: Illustrative Conditions for Hydrogenation of Substituted Pyridines

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Substrate | Product | Reference |

| PtO₂ | Glacial Acetic Acid | 50-70 | Room Temperature | Substituted Pyridines | Piperidine Derivatives | researchgate.net |

| Platinum catalyst | Water, Alcohols, or Esters | 3-20 | 20-60 | 6-chloropyridine-3-aldehyde derivative | 6-chloro-3-pyridylmethylamine | nih.gov |

It is anticipated that under controlled conditions, the pyridine ring of this compound could be hydrogenated to the corresponding piperidine. The selection of a catalyst that is less prone to effecting hydrogenolysis, such as certain rhodium or ruthenium catalysts, might be necessary to retain the benzyloxy group.

Hydroboration:

Hydroboration of pyridines can lead to a variety of reduced products, including dihydropyridines and piperidines, depending on the reagents and reaction conditions. The hydroboration of 3-chloropyridine (B48278) has been reported, indicating that the chloro-substituent is tolerated under these conditions. researchgate.net The reaction of this compound with borane (B79455) reagents would likely be influenced by the electronic nature of the substituents. The electron-donating amino and benzyloxy groups would increase the electron density of the ring, potentially affecting the regioselectivity of the hydroboration.

Hydrosilylation:

Catalytic hydrosilylation of pyridines offers another route to reduced pyridine derivatives. Titanocene-catalyzed hydrosilylation has been shown to be effective for substituted pyridines. nih.gov Ruthenium catalysts have also been employed for the 1,4-selective hydrosilylation of pyridines. researchgate.net The regioselectivity of hydrosilylation on this compound would be an important aspect to consider, with the electronic effects of the substituents playing a key role.

Direct C-H Arylation and Alkenylation Reactions

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. For this compound, the positions available for C-H activation are C4 and C5. The regioselectivity of these reactions is governed by the directing effects of the substituents on the pyridine ring.

Directing Group Effects:

In pyridine C-H functionalization, the amino group is a known directing group, as is the alkoxy group. The relative directing ability of these groups, along with the steric hindrance and electronic influence of the chloro and benzyloxy substituents, will determine the site of C-H activation. Generally, C-H functionalization occurs at the position ortho to the directing group. In this case, the amino group at C3 would direct towards C4, and the benzyloxy group at C2 would also favor functionalization at C3, which is already substituted. The interplay between the directing groups is crucial.

Direct C-H Arylation:

Palladium-catalyzed direct C-H arylation is a well-established method for the synthesis of aryl-substituted pyridines. For electron-deficient pyridines, high regioselectivity can be achieved. Given the substitution pattern of this compound, arylation would be expected to occur at either the C4 or C5 position. The amino group is a strong directing group and would likely favor arylation at the C4 position.

Table 2: Examples of Direct C-H Arylation of Substituted Pyridines

| Catalyst | Ligand | Base | Solvent | Position of Arylation | Reference |

| Pd(OAc)₂ | P(n-Bu)Ad₂ | Cs₂CO₃ | Toluene | C4 of 3-nitropyridine | |

| Pd(OAc)₂ | - | K₂CO₃ | Toluene | C2 and C3 of thieno-pyridines |

Direct C-H Alkenylation:

Similar to arylation, direct C-H alkenylation can be achieved using transition metal catalysts. The regioselectivity would also be dictated by the directing groups present on the pyridine ring. The amino group at C3 is expected to direct alkenylation to the C4 position.

The development of C-H functionalization methods has provided various catalytic systems, often based on palladium, rhodium, or ruthenium, to effect these transformations. The choice of catalyst, ligand, and reaction conditions can be tuned to control the regioselectivity of the alkenylation reaction.

Derivatization and Structural Diversity Stemming from the 2 Benzyloxy 6 Chloropyridin 3 Amine Scaffold

Synthesis of Diverse Substituted Aminopyridines and Pyridones

The 2-(benzyloxy)-6-chloropyridin-3-amine framework is readily amenable to modifications that yield a variety of substituted aminopyridines. The primary amino group at the C-3 position can undergo standard transformations such as N-alkylation, N-acylation, and reductive amination to introduce a wide range of substituents. Furthermore, the chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups. A general and facile one-pot amination procedure for synthesizing 2-aminopyridines from pyridine-N-oxides has been developed, presenting a mild alternative to traditional SNAr chemistry. nih.gov Multicomponent one-pot reactions have also proven effective for the synthesis of various substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions. nih.gov

A significant transformation of the scaffold involves the conversion to pyridone derivatives. The benzyloxy group at the C-2 position acts as a stable protecting group for the corresponding 2-pyridone. This group can be readily removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon), which cleaves the benzyl (B1604629) ether to yield the 6-chloro-3-amino-2-pyridone. This pyridone intermediate is a valuable building block for further derivatization. Traditional methods for pyridone synthesis often involve lengthy processes, harsh conditions, or require pre-functionalized starting materials. chemrxiv.org However, modern approaches, such as the synthesis of N-substituted 3-amino-2-pyridones from ethyl nitroacetate (B1208598) and primary amines, offer efficient routes to these valuable structures. nih.gov An oxidative amination process that converts cyclopentenones to pyridones in a one-pot reaction has also been reported, highlighting streamlined modern synthetic strategies. chemrxiv.org

Table 1: Potential Derivatizations of the this compound Scaffold

| Position | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C-3 (Amino Group) | N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine |

| C-3 (Amino Group) | N-Acylation | Acyl chlorides, Acid anhydrides | Amide |

| C-6 (Chloro Group) | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether |

| C-2 (Benzyloxy Group) | Debenzylation (Hydrogenolysis) | H₂, Pd/C | Hydroxyl (Pyridone tautomer) |

Construction of Polycyclic and Fused Heterocyclic Architectures

The strategic placement of functional groups in this compound makes it an ideal precursor for building fused heterocyclic systems, which are core structures in many biologically active molecules.

The 3-amino group and the adjacent ring nitrogen (N-1) of the pyridine (B92270) core provide the necessary 1,2-diamine-like arrangement for the construction of the imidazo[1,2-a]pyridine (B132010) skeleton. This fused five-membered ring is a privileged scaffold in medicinal chemistry. mdpi.com A common and efficient method is the reaction of the aminopyridine with α-halocarbonyl compounds, which proceeds via an initial N-alkylation followed by an intramolecular cyclization.

More advanced and convergent strategies include multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot method that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines. mdpi.comnih.govbeilstein-journals.org This reaction allows for the introduction of three points of diversity in a single step. Additionally, copper-catalyzed aerobic oxidative reactions provide another route to this heterocyclic system. organic-chemistry.org For example, the coupling of 2-aminopyridines with ketones or nitroolefins under copper catalysis and aerobic conditions can yield various imidazo[1,2-a]pyridines. organic-chemistry.org

Table 2: Selected Methods for the Synthesis of Imidazo[1,2-a]pyridines from Aminopyridine Precursors

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé Reaction | Aminopyridine, Aldehyde, Isocyanide | One-pot, three-component, high diversity | mdpi.comnih.govbeilstein-journals.org |

| Copper-Catalyzed Aerobic Oxidation | Aminopyridine, Ketone/Nitroolefin | Uses air as an oxidant, broad functional group tolerance | organic-chemistry.org |

| Classical Cyclocondensation | Aminopyridine, α-Haloketone | Two-step sequence (alkylation then cyclization) | organic-chemistry.org |

The synthesis of fused triazole systems such as nih.govorganic-chemistry.orgnih.govtriazolo[3,4-b] mdpi.comnih.govorganic-chemistry.orgthiadiazines and the related nih.govorganic-chemistry.orgnih.govtriazolo[3,4-b] mdpi.comnih.govorganic-chemistry.orgthiadiazoles from this compound requires a multi-step approach. The key is the initial conversion of the aminopyridine into a 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate. This can be conceptually achieved by converting the 3-amino group into a thiosemicarbazide, followed by cyclization.

Once the pivotal 4-amino-5-mercapto-1,2,4-triazole derivative of the parent pyridine is obtained, it can be used to construct the fused six- or five-membered sulfur-containing rings.

Triazolo[3,4-b]thiadiazines are typically synthesized by reacting the triazole-thiol intermediate with α-haloketones (e.g., phenacyl bromides) or other bifunctional electrophiles. nih.govnih.gov This reaction proceeds via initial S-alkylation followed by intramolecular cyclization to form the six-membered thiadiazine ring. nih.gov

Triazolo[3,4-b]thiadiazoles can be formed by reacting the same triazole-thiol intermediate with one-carbon electrophiles such as carboxylic acids, acid chlorides, or isothiocyanates, which leads to the formation of the fused five-membered thiadiazole ring. nih.govresearchgate.net

These synthetic routes provide access to complex heterocyclic systems that are known to possess a wide range of biological activities. nih.govmdpi.com

The aminopyridine scaffold can also be elaborated into larger fused aromatic systems like quinoxalines and quinolines, or more precisely, their nitrogenated analogues such as pyrazino[2,3-b]pyridines and naphthyridines.

The synthesis of quinoxaline-like structures (pyrazino[2,3-b]pyridines) can be achieved by leveraging the ortho-diamine character of the 3-amino group and the pyridine ring nitrogen. The most common synthetic pathway involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. ipp.pt Thus, reacting this compound with α-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) under acidic or thermal conditions would lead to the formation of the fused pyrazine (B50134) ring. researchgate.netorganic-chemistry.org

The construction of quinoline-like structures (naphthyridines) can be accomplished by adapting classical quinoline (B57606) syntheses that traditionally use anilines as starting materials. iipseries.org

Skraup Synthesis : This reaction involves heating an aniline (B41778) (or in this case, the aminopyridine) with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to build a fused pyridine ring. iipseries.org

Pfitzinger Reaction : This method involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. iipseries.org An adapted version could potentially be used to construct the desired naphthyridine framework.

These methods allow for the expansion of the pyridine core into larger, planar aromatic systems that are of significant interest in materials science and medicinal chemistry. nih.govnih.gov

Design and Synthesis of Analogues with Modified Substituents

The benzyloxy group at the C-2 position is not only a key structural feature but also a versatile synthetic handle. Its modification to introduce a variety of other aryloxy and alkoxy groups is a common strategy to create analogues and tune the molecule's physicochemical properties, such as lipophilicity and potential for hydrogen bonding or π-stacking interactions. nih.gov

A primary strategy for this modification involves a two-step sequence:

Debenzylation : The benzyl group is selectively removed, typically via catalytic hydrogenation, to unmask the 2-pyridone tautomer.

O-Alkylation/O-Arylation : The resulting pyridone can then be reacted with a range of alkyl or aryl electrophiles to install new ether linkages. This can be achieved through Williamson ether synthesis (using alkyl halides and a base) or through modern cross-coupling reactions like the Buchwald-Hartwig amination protocol, which has been adapted for C-O bond formation. mdpi.com

This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the C-2 substituent. For instance, replacing the benzyloxy group with smaller alkoxy groups (e.g., methoxy, ethoxy) or with electronically diverse substituted phenoxy groups can significantly impact biological activity. nih.govmdpi.com The synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives highlights the use of palladium-catalyzed cross-coupling reactions to form such crucial C-N and by extension, C-O linkages. mdpi.com

Table 3: Examples of C-2 Substituent Modifications

| Target Substituent | Synthetic Method | Key Reagents |

|---|---|---|

| -OH (Pyridone) | Debenzylation | H₂, Pd/C |

| -OCH₃ (Methoxy) | O-Alkylation | Pyridone, Base (e.g., NaH), CH₃I |

| -OCH₂CH₃ (Ethoxy) | O-Alkylation | Pyridone, Base, CH₃CH₂Br |

| -OPh (Phenoxy) | O-Arylation (e.g., Ullmann or Buchwald-Hartwig) | Pyridone, Phenyl halide, Cu or Pd catalyst |

| -O-Aryl (Substituted Aryloxy) | O-Arylation | Pyridone, Substituted aryl halide, Catalyst |

Introduction of Diverse Halogen Substituents at C-6

The chlorine atom at the C-6 position of the this compound scaffold is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. This allows for its replacement with other halogens, such as fluorine, bromine, and iodine, thereby modulating the electronic and steric properties of the molecule. Such modifications can significantly influence the compound's biological activity and pharmacokinetic profile.

Halogen exchange reactions are crucial for expanding the structural diversity of the pyridine core. While chloropyridines are often readily available, the corresponding fluoro, bromo, and iodo derivatives can offer distinct advantages in drug design. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity of fluorinated analogs in SNAr reactions. nih.gov

The introduction of fluorine can be achieved using sources like potassium fluoride (B91410) under elevated temperatures, often facilitated by a phase-transfer catalyst. For the heavier halogens, Finkelstein-type reactions can be employed, using sodium iodide or sodium bromide in a suitable polar aprotic solvent like DMF or acetonitrile (B52724) to displace the chloride.

Table 1: Representative Halogen Exchange Reactions on the Pyridine C-6 Position

| Target Halogen | Typical Reagents and Conditions | Resulting Compound |

|---|---|---|

| Fluorine | CsF or KF, t-BuOH or DMSO, 100-150 °C | 2-(Benzyloxy)-6-fluoropyridin-3-amine |

| Bromine | NaBr, Cu(I) catalyst, DMF, 120 °C | 2-(Benzyloxy)-6-bromopyridin-3-amine |

| Iodine | NaI, CuI, L-proline, DMSO, 90 °C | 2-(Benzyloxy)-6-iodopyridin-3-amine |

Functionalization and Modification of the Amino Position

The primary amino group at the C-3 position is a versatile handle for a wide range of chemical transformations, including acylation, sulfonylation, alkylation, and participation in cyclization reactions. These modifications allow for the introduction of diverse substituents that can probe interactions with biological targets and fine-tune the physicochemical properties of the resulting molecules.

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages. For example, treatment with various acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine yields the corresponding N-acylated or N-sulfonylated derivatives. These reactions are typically high-yielding and can be performed under mild conditions. This approach is fundamental for creating libraries of compounds with varied side chains that can influence binding affinity and selectivity. For instance, the reaction of 3-amino-2-chloropyridine (B31603) with ethyl 2-aminobenzoate (B8764639) is a known condensation reaction to form an amide bond. researchgate.net

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the secondary amine.

Cyclization Reactions: The 3-amino group, in conjunction with the adjacent C-2 benzyloxy group and the reactive C-6 chloro group, can participate in intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems. For example, after modification of the amino group, it can be involved in ring-closing reactions to form quinazolinones or other complex polycyclic structures, which are common motifs in biologically active compounds. nih.gov

Table 2: Examples of Amino Group Functionalization

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Acylation | Benzoyl chloride, Pyridine | Benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Et3N | Tos sulfonamide |

| Reductive Amination | Cyclohexanone, NaBH(OAc)3 | N-Cyclohexylamino |

| Urea Formation | Phenyl isocyanate, DCM | N-Phenylurea |

Generation of Compound Libraries Based on the Core Scaffold

The this compound scaffold is an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules. nih.gov The orthogonal reactivity of the C-6 chloro and C-3 amino groups allows for a stepwise and controlled introduction of molecular diversity.

A common strategy for library generation involves immobilizing the core scaffold on a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away after each synthetic step. nih.gov For example, the amino group could be protected and the C-6 position functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions with a diverse set of boronic acids or amines, respectively. Following this, the protecting group on the amine can be removed, and a second diversification step can be performed through acylation or sulfonylation with a library of carboxylic acids or sulfonyl chlorides.

This two-dimensional diversification approach allows for the rapid assembly of a large matrix of distinct compounds from a small number of building blocks. The resulting libraries of novel substituted aminopyridines can then be screened in high-throughput assays to identify compounds with desired biological activities. The use of flow chemistry techniques can further accelerate the synthesis of such libraries, enabling the efficient production of drug-like molecules for biological screening. nih.gov

Mechanistic Insights and Theoretical Investigations of 2 Benzyloxy 6 Chloropyridin 3 Amine Transformations

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the precise pathways of chemical reactions. For transformations involving 2-(benzyloxy)-6-chloropyridin-3-amine, these methods would offer definitive insights into rate-determining steps, the involvement of intermediates, and the nature of bond-forming and bond-breaking processes.

Detailed Analysis of Oxidative Cyclizations and Intramolecular Aminations

While specific kinetic or isotopic labeling studies on the oxidative cyclizations and intramolecular aminations of this compound are not extensively documented in the literature, the general principles of these reactions for related aminopyridine scaffolds are well-established.

Oxidative cyclization reactions often proceed through metal-catalyzed pathways, for instance, using palladium. The mechanism typically involves the coordination of the catalyst to the pyridine (B92270) ring or a substituent, followed by an oxidative addition step and subsequent reductive elimination to form the cyclized product. A hypothetical intramolecular amination of this compound, perhaps after modification of the benzyloxy group to introduce a reactive side chain, would likely proceed via a nucleophilic attack of the 3-amino group. Kinetic studies for such a process would determine the reaction order and the influence of substituents on the reaction rate, thereby clarifying whether the nucleophilic attack or a subsequent step is rate-limiting.

Mechanistic Pathways of Nucleophilic Dearomatization

Nucleophilic dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional structures. For pyridine derivatives, this transformation typically requires activation of the ring to overcome its inherent aromatic stability. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is noted to be significantly faster (320 times) than that of 2-chloropyridine (B119429), highlighting the influence of the leaving group on reaction rates. nih.gov

Investigation of the tert-Amino Effect in Cyclization Reactions

The "tert-amino effect" is a specific type of intramolecular cyclization that occurs in ortho-substituted N,N-dialkylanilines and related heterocyclic systems. nih.gov The key step in this mechanism is a nih.govuoanbar.edu.iq-hydrogen transfer from an α-carbon of the N-alkyl group to the ortho-substituent, followed by a cyclization step. researchgate.net

For this effect to be operative in transformations of this compound, the primary amine at the C3 position would first need to be converted into a tertiary amine (e.g., N,N-dimethylamino or a pyrrolidino group). Furthermore, an unsaturated group (like a vinyl or carbonyl group) would need to be present at the C2 or C4 position. Under these conditions, heating could trigger the nih.govuoanbar.edu.iq-hydride shift and subsequent C-C bond formation to yield a fused heterocyclic system. researchgate.netnih.gov Studies on related systems show that this reaction provides a powerful method for C(sp3)–C(sp3) coupling without the need for a transition metal catalyst. nih.gov The reaction pathway is rationalized as a 1,5-hydrogen shift followed by an intramolecular addition of the resulting carbanion to an iminium double bond intermediate. researchgate.net While a powerful synthetic tool, specific investigations applying this effect to derivatives of this compound have not been reported.

Application of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and characterizing transient species that are difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

DFT calculations are widely used to map the potential energy surfaces of reactions involving pyridine derivatives. tandfonline.comnih.govresearchgate.net For transformations of this compound, DFT could be employed to model reaction pathways for processes like nucleophilic substitution at the C6 position. Such calculations would identify the transition state structures and determine their corresponding activation energies, providing a quantitative understanding of the reaction kinetics.

For instance, in a nucleophilic aromatic substitution reaction, DFT can distinguish between a stepwise mechanism, proceeding through a stable intermediate, and a concerted mechanism where bond formation and cleavage occur simultaneously. acs.org Calculations can also elucidate the role of catalysts and solvent molecules in stabilizing transition states. acs.org Studies on other substituted pyridines have successfully used DFT to understand substituent effects on reactivity and to corroborate experimental findings. nih.gov

Interactive Table: Hypothetical DFT Energy Profile for SNAr Reaction This table represents a conceptual energy profile for a typical two-step SNAr reaction that could be calculated for this compound. The values are illustrative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +15.2 |

| Intermediate | Meisenheimer Complex | +5.8 |

| TS2 | Transition state for chloride departure | +12.5 |

| Products | Substituted product + Chloride | -10.0 |

Note: TS = Transition State

Identification and Characterization of Pre-reactive Molecular Complexes and Meisenheimer Complexes

In the context of nucleophilic aromatic substitution (SNAr) at the C6 position of this compound, the formation of a Meisenheimer complex is a key mechanistic feature. This intermediate is formed by the addition of the nucleophile to the carbon atom bearing the chloro leaving group.

Computational studies on the reaction of other 2-chloropyridine derivatives have successfully verified the existence of the Meisenheimer complex as a true intermediate on the reaction pathway. nih.govresearchgate.net Molecular orbital calculations have shown that the change in Gibbs free energy to reach the transition state leading to this complex directly influences the reaction rate. nih.govresearchgate.net The stability of the Meisenheimer complex is highly dependent on the electron-withdrawing strength of the substituents on the pyridine ring. nih.govresearchgate.net While some SNAr reactions are believed to proceed through a concerted pathway without a stable intermediate, the presence of strong electron-withdrawing groups and a good leaving group on a pyridine ring generally favors a stepwise mechanism involving a distinct Meisenheimer intermediate. researchgate.netbris.ac.uknih.gov DFT calculations are instrumental in characterizing the geometry and electronic structure of these complexes and the pre-reactive complexes that precede them.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical calculations, particularly within the framework of Density Functional Theory (DFT), provide powerful tools for predicting the reactivity and selectivity of molecules like this compound. By calculating various molecular descriptors, chemists can gain insights into the electronic structure and anticipate how the molecule will behave in a chemical reaction.

Key quantum chemical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the distribution of these orbitals across the pyridine ring and its substituents will determine the most likely sites for electrophilic and nucleophilic attack.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to predict the regioselectivity of a reaction by identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis can pinpoint which of the available carbon or nitrogen atoms is most susceptible to a given type of reagent.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (red/yellow) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Table 1: Illustrative Quantum Chemical Descriptors for Predicting Reactivity

| Descriptor | Predicted Influence on this compound | Potential Reaction Outcome |

| HOMO Energy | Higher energy indicates greater nucleophilicity, likely centered on the amino group and electron-rich positions of the ring. | Susceptibility to electrophilic attack at the amino group or specific ring carbons. |

| LUMO Energy | Lower energy suggests higher electrophilicity, with contributions from the chlorine-bearing carbon and other electron-deficient sites. | Prone to nucleophilic aromatic substitution (SNAr) at the C6 position. |

| Fukui Functions | Localized values will indicate the most probable sites for attack by different types of reagents (nucleophiles, electrophiles). | Prediction of regioselectivity in functionalization reactions. |

| MEP Map | Visualization of electron-rich (amino group, benzyloxy oxygen) and electron-poor (C6-Cl) regions. | Qualitative prediction of sites for electrophilic and nucleophilic interactions. |

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to control the chemo- and regioselectivity of reactions involving substituted pyridines. The strategic application of different catalyst types can steer the transformation of this compound towards desired products.

Influence of Transition Metal Catalysts on Chemo- and Regioselectivity

Transition metal catalysis is a powerful tool for the functionalization of pyridine rings. For a molecule like this compound, which possesses multiple potential reaction sites (the C-Cl bond, C-H bonds, and the amino group), transition metal catalysts can provide exquisite control over which site reacts.

Palladium- and Nickel-catalyzed Cross-Coupling Reactions: The chlorine atom at the C6 position is a prime handle for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Palladium or nickel catalysts, in the presence of appropriate ligands and bases, can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The choice of ligand is crucial in tuning the catalyst's activity and selectivity, often influencing the reaction's efficiency and tolerance to other functional groups present in the molecule.

Directed C-H Activation: The amino group at the C3 position or the nitrogen atom of the pyridine ring can act as directing groups, guiding a transition metal catalyst to activate a specific C-H bond. This strategy allows for the functionalization of positions that are otherwise difficult to access. For instance, a catalyst could be directed to the C4 or C5 position, enabling the introduction of new substituents.

The regioselectivity of these reactions is a complex interplay of electronic effects, steric hindrance, and the nature of the catalyst-substrate interaction.

Lewis Acid and Phase-Transfer Catalysis in Pyridine Chemistry

Beyond transition metals, other catalytic strategies are also instrumental in pyridine chemistry.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the pyridine ring, making the ring more electron-deficient and thus more susceptible to nucleophilic attack. This activation strategy can be employed to promote nucleophilic aromatic substitution (SNAr) of the chloride at the C6 position. Furthermore, Lewis acids can influence the regioselectivity of reactions by altering the electronic properties of the pyridine ring.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly useful for reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of one reactant (often an anion) into the phase containing the other reactant, thereby accelerating the reaction. In the context of this compound, PTC could be employed for nucleophilic substitution reactions at the C6 position using a variety of nucleophiles under biphasic conditions.